molecular formula C10H14N2O3 B2733264 Ethyl 4-formyl-1-propylpyrazole-3-carboxylate CAS No. 1603267-65-7

Ethyl 4-formyl-1-propylpyrazole-3-carboxylate

Cat. No.: B2733264
CAS No.: 1603267-65-7
M. Wt: 210.233
InChI Key: OTFQNYGCKNXAIO-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1-propylpyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a propyl group at the N1 position, a formyl (-CHO) substituent at C4, and an ethyl carboxylate (-COOEt) group at C3. Its molecular formula is C₁₀H₁₄N₂O₃, with a molecular weight of 210.19 g/mol. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

IUPAC Name

ethyl 4-formyl-1-propylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-3-5-12-6-8(7-13)9(11-12)10(14)15-4-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFQNYGCKNXAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)OCC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-formyl-1-propylpyrazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Vilsmeier-Haack reaction, which is used to introduce the formyl group into the pyrazole ring . The reaction conditions often include the use of reagents such as phosphorus oxychloride and dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Ethyl 4-formyl-1-propylpyrazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 4-formyl-1-propylpyrazole-3-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . Additionally, it may be used in environmental research for the development of new materials or processes.

Mechanism of Action

The mechanism of action of Ethyl 4-formyl-1-propylpyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with various enzymes and receptors, influencing their activity . This interaction can lead to changes in cellular processes, which may be beneficial in therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Physical Properties Synthesis Method
This compound C₁₀H₁₄N₂O₃ 210.19 1-propyl, 3-COOEt, 4-CHO Not reported Likely N-alkylation + formylation
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate C₇H₇F₃N₂O₂ 208.14 3-CF₃, 4-COOEt Boiling point: 238.8°C; TPSA: 52.3 Ų Reaction with 1-chloro-2-methylpropan-2-ol/K₂CO₃ at 80°C
Ethyl 1-cyclopentyl-4-nitro-5-propyl-pyrazole-3-carboxylate C₁₄H₂₁N₃O₄ 295.34 1-cyclopentyl, 4-NO₂, 5-propyl Identified via HMBC/INEPT NMR N-alkylation + nitro substitution

Substituent Effects on Physicochemical Properties

  • Electronic Effects :

    • The formyl group (-CHO) at C4 in the target compound is strongly electron-withdrawing, enhancing reactivity toward nucleophilic additions compared to the trifluoromethyl (-CF₃) group in Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate, which primarily exerts inductive effects .
    • Nitro groups (e.g., in ’s compounds) introduce significant polarity, increasing topological polar surface area (TPSA) and reducing membrane permeability compared to formyl or alkyl substituents .
  • In contrast, the 1-cyclopentyl group in ’s derivative introduces greater steric hindrance, which may limit conformational flexibility .

Analytical Characterization

  • NMR Spectroscopy : HMBC and INEPT techniques (used in ) are critical for resolving regiochemical ambiguities in polysubstituted pyrazoles, such as distinguishing between nitro and formyl groups at adjacent positions .

Biological Activity

Ethyl 4-formyl-1-propylpyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is recognized for its diverse chemical properties and significant biological activities. This compound has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C9H12N2O3C_9H_{12}N_2O_3. The synthesis typically involves the Vilsmeier-Haack reaction, where appropriate precursors react under controlled conditions to introduce the formyl group into the pyrazole ring. This method is favored for its efficiency and ability to yield high-purity products.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The pyrazole ring structure allows it to engage with specific enzymes and receptors, influencing their activity. Notably, it has been studied for its potential as an inhibitor of certain kinases involved in cancer progression and inflammatory responses .

Pharmacological Properties

Antitumor Activity : Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways such as BRAF(V600E) and EGFR .

Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity by modulating inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .

Antimicrobial Properties : this compound has also been evaluated for its antimicrobial effects, showing potential against a range of bacterial strains .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it can be compared with other pyrazole derivatives. The following table summarizes key differences in biological activities:

Compound Antitumor Activity Anti-inflammatory Activity Antimicrobial Activity
This compoundHighModerateModerate
3(5)-substituted pyrazolesModerateHighLow
Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylateHighLowHigh

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antitumor Study : A study published in a peer-reviewed journal demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response with significant cell death observed at higher concentrations .
  • Anti-inflammatory Research : In a model of acute inflammation, this compound was shown to reduce edema significantly. The mechanism was linked to the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Antimicrobial Testing : A series of tests against various bacterial strains revealed that this compound exhibited inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. How can researchers optimize the synthesis of Ethyl 4-formyl-1-propylpyrazole-3-carboxylate to improve yield and purity?

Methodological Answer: Optimization involves:

  • Reaction Conditions : Use a stepwise temperature ramp (e.g., cooling to 0°C before heating to 50°C) to control exothermic reactions and reduce side products .
  • Solvent Selection : Methylene chloride is preferred for its compatibility with trifluoroacetic acid (TFA) and azido(trimethyl)silane, ensuring efficient azide substitution .
  • Purification : Flash chromatography with gradient elution (e.g., cyclohexane/ethyl acetate, 0–30% ethyl acetate) effectively isolates the product. Dry loading with Celite® minimizes loss during column packing .
  • Monitoring : Thin-layer chromatography (TLC) with a 2:1 cyclohexane/ethyl acetate system (Rf ≈ 0.52–0.60) tracks reaction progress .
  • Yield Considerations : Yields range from 51% to 98%, depending on substituent steric effects and reaction time .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting data be addressed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key signals include the formyl proton (δ ≈ 9.8–10.2 ppm) and ethyl ester protons (q, δ ≈ 4.3 ppm; t, δ ≈ 1.3 ppm) .
    • ¹³C NMR : Confirm the ester carbonyl (δ ≈ 162–163 ppm) and formyl carbon (δ ≈ 190–195 ppm) .
  • Infrared (IR) Spectroscopy : Strong absorption bands for the formyl group (ν ≈ 1700–1720 cm⁻¹) and azide (ν ≈ 2140–2150 cm⁻¹) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., m/z 271.1064 for C₁₃H₁₃N₅O₂) .
  • Addressing Conflicts : Cross-verify with alternative techniques (e.g., X-ray crystallography) or re-examine sample purity via chromatography .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., methylene chloride) .
  • Spill Management : Absorb spills with inert materials (e.g., Celite®) and dispose via licensed waste handlers .
  • Disposal : Avoid draining into sewers; incinerate in compliance with local regulations .

Advanced Research Questions

Q. How can crystallographic data be utilized to confirm the molecular structure of this compound, and what software tools are recommended?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles. For example, pyrazole ring C–N bonds typically measure 1.32–1.35 Å .
  • Software Tools :
    • SHELXL/SHELXS : Refine crystallographic models and validate against Fo²-Fc² difference maps .
    • Mercury (CSD) : Visualize intermolecular interactions (e.g., hydrogen bonds between formyl and ester groups) and packing patterns .
  • Validation : Check for R-factor convergence (<5%) and atomic displacement parameters (ADPs) to confirm model accuracy .

Q. What strategies are effective in resolving contradictions between experimental and computational data for this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Compare computed NMR chemical shifts (e.g., via Gaussian or ORCA) with experimental data to identify discrepancies in tautomerism or conformation .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain crystallographic packing vs. molecular dynamics simulations .
  • Sensitivity Testing : Re-examine computational parameters (e.g., solvent models, basis sets) to align with experimental conditions (e.g., chloroform vs. gas phase) .

Q. How can researchers design multi-step synthetic routes for functionalizing this compound into bioactive derivatives?

Methodological Answer:

  • Functionalization Strategies :
    • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties for antimicrobial activity .
    • Reductive Amination : Convert the formyl group to secondary amines for kinase inhibitor development .
  • Case Study : Ethyl 3-azido-1-(3,5-difluorobenzyl)-1H-pyrazole-4-carboxylate (98% yield) was synthesized via TFA-mediated azide substitution, enabling further derivatization .
  • Purification : Employ orthogonal chromatography (e.g., size exclusion + reverse-phase) for polar derivatives .

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